molecular formula C12H20ClNO4 B14622433 N,N-dipropylaniline;perchloric acid CAS No. 59164-50-0

N,N-dipropylaniline;perchloric acid

Cat. No.: B14622433
CAS No.: 59164-50-0
M. Wt: 277.74 g/mol
InChI Key: DAZDTVKEGYRJGU-UHFFFAOYSA-N
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Description

N,N-Dipropylaniline: is an organic compound with the molecular formula C12H19N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen atom are replaced by propyl groups. Perchloric acid is a strong mineral acid with the formula HClO4 . It is a powerful oxidizing agent, especially at high temperatures, and is used in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N,N-Dipropylaniline: can be synthesized by the alkylation of aniline with propyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and is carried out under reflux conditions.

    Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid. The reaction is carried out in an aqueous medium, and the resulting perchloric acid is concentrated by distillation.

Industrial Production Methods:

    N,N-Dipropylaniline: is produced industrially by the alkylation of aniline with propyl chloride in the presence of a catalyst such as aluminum chloride.

    Perchloric acid: is produced on an industrial scale by the electrolysis of sodium chlorate solutions, followed by the concentration of the resulting perchloric acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dipropylaniline can undergo oxidation reactions to form various oxidation products, including quinolines and other nitrogen-containing heterocycles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: N,N-Dipropylaniline can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form substituted aniline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for electrophilic substitution include nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Major products include quinolines and other nitrogen-containing heterocycles.

    Reduction: Major products include secondary amines.

    Substitution: Major products include substituted aniline derivatives.

Scientific Research Applications

Chemistry:

    N,N-Dipropylaniline: is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Perchloric acid: is used as a reagent in analytical chemistry for the determination of various elements and compounds.

Biology:

    N,N-Dipropylaniline: is used in the study of enzyme inhibition and as a model compound for studying the metabolism of aniline derivatives.

    Perchloric acid: is used in the preparation of biological samples for analysis by removing proteins and other interfering substances.

Medicine:

    N,N-Dipropylaniline: is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Perchloric acid: is used in the preparation of pharmaceutical formulations and as a reagent in various analytical methods.

Industry:

    N,N-Dipropylaniline: is used in the production of dyes, pigments, and other industrial chemicals.

    Perchloric acid: is used in the manufacture of explosives, rocket propellants, and other high-energy materials.

Mechanism of Action

N,N-Dipropylaniline: exerts its effects by interacting with various molecular targets, including enzymes and receptors. The propyl groups on the nitrogen atom increase the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The exact mechanism of action depends on the specific application and target molecule.

Perchloric acid: acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds. It can donate oxygen atoms to other molecules, leading to the formation of various oxidation products. The high reactivity of perchloric acid is due to the presence of the highly electronegative chlorine atom and the strong O-H bond in the molecule.

Comparison with Similar Compounds

    N,N-Diethylaniline: Similar to N,N-dipropylaniline but with ethyl groups instead of propyl groups. It is used in the synthesis of dyes and pharmaceuticals.

    N,N-Dimethylaniline: Similar to N,N-dipropylaniline but with methyl groups instead of propyl groups. It is used as an intermediate in the synthesis of various organic compounds.

    Aniline: The parent compound of N,N-dipropylaniline, used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Uniqueness: N,N-Dipropylaniline is unique due to the presence of propyl groups on the nitrogen atom, which increases its lipophilicity and alters its reactivity compared to other aniline derivatives. This makes it useful in specific applications where increased lipophilicity and altered reactivity are desired.

Perchloric acid: is unique due to its strong oxidizing power and high reactivity, making it suitable for use in various chemical reactions and industrial processes where strong oxidation is required.

Properties

CAS No.

59164-50-0

Molecular Formula

C12H20ClNO4

Molecular Weight

277.74 g/mol

IUPAC Name

N,N-dipropylaniline;perchloric acid

InChI

InChI=1S/C12H19N.ClHO4/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;2-1(3,4)5/h5-9H,3-4,10-11H2,1-2H3;(H,2,3,4,5)

InChI Key

DAZDTVKEGYRJGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=CC=C1.OCl(=O)(=O)=O

Origin of Product

United States

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